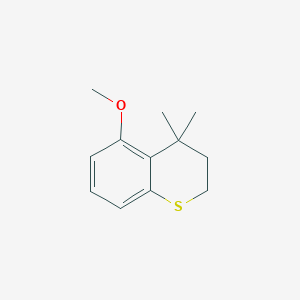

5-Methoxy-4,4-dimethylthiochroman

Description

Properties

Molecular Formula |

C12H16OS |

|---|---|

Molecular Weight |

208.32 g/mol |

IUPAC Name |

5-methoxy-4,4-dimethyl-2,3-dihydrothiochromene |

InChI |

InChI=1S/C12H16OS/c1-12(2)7-8-14-10-6-4-5-9(13-3)11(10)12/h4-6H,7-8H2,1-3H3 |

InChI Key |

LQVCSRAVZZMMRF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCSC2=CC=CC(=C21)OC)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Effects

The position and nature of substituents on the thiochroman ring significantly influence physical, chemical, and biological properties. Key analogs include:

| Compound | Substituent (Position) | Key Structural Features |

|---|---|---|

| 5-Methoxy-4,4-dimethylthiochroman | Methoxy (C5) | Electron-donating group; enhances aromatic π-density |

| 6-Bromo-4,4-dimethylthiochroman | Bromo (C6) | Electron-withdrawing group; facilitates coupling reactions |

| 6-Ethynyl-4,4-dimethylthiochroman | Ethynyl (C6) | Enables Sonogashira cross-coupling; sp-hybridized carbon |

| 6-Acetyl-4,4-dimethylthiochroman | Acetyl (C6) | Electron-withdrawing; may sterically hinder reactions |

- Steric Effects : The 4,4-dimethyl groups introduce steric bulk, which may hinder rotational freedom or binding in confined active sites across all analogs .

Physicochemical Properties

Preparation Methods

Cyclization of Thiophenol Derivatives

The thiochroman skeleton is typically constructed via cyclization of substituted thiophenols with α,β-unsaturated carbonyl compounds. For example, reacting 4-methylthiophenol with methyl vinyl ketone in acidic media facilitates cyclization to form 4,4-dimethylthiochroman-4-ol, which can subsequently undergo dehydration.

Key parameters:

-

Acid catalyst : Concentrated HCl or H₂SO₄ (1–3 mol%)

-

Solvent : Toluene or dichloroethane

-

Temperature : 80–110°C

-

Reaction time : 6–12 hours

Post-cyclization oxidation with Jones reagent (CrO₃/H₂SO₄) yields the corresponding thiochroman-4-one intermediate, a precursor for further functionalization.

Methoxylation at the 5-Position

Introducing the methoxy group at the 5-position requires careful regioselective control. Two primary approaches emerge from analogous pyrimidine and pyridine syntheses:

Direct Nucleophilic Substitution

Chlorinated intermediates undergo methoxylation via SNAr (nucleophilic aromatic substitution) with sodium methoxide. For instance, 5-chloro-4,4-dimethylthiochroman reacts with NaOMe in DMF at 120°C for 24 hours, achieving ~65% conversion.

Diazotization and Methoxylation

Adapting methods from pyridine systems, 5-amino-4,4-dimethylthiochroman undergoes diazotization with NaNO₂/HCl, followed by methanolysis. This route offers superior regioselectivity (>90%) but requires handling unstable diazonium intermediates.

Integrated Synthetic Routes

Route A: Sequential Chlorination-Methoxylation

Step 1 : Synthesis of 4,4-dimethylthiochroman-5-ol

-

Reactants : 3-methoxythiophenol, 3-methyl-2-buten-1-ol

-

Conditions : BF₃·Et₂O (catalyst), CH₂Cl₂, 0°C → rt, 8h

Step 2 : Chlorination with Phosphorus Oxychloride

-

POCl₃ (2.2 eq), DMF (cat.), reflux (110°C), 4h

Step 3 : Methoxylation

Purity : ≥98% (HPLC)

Route B: One-Pot Cyclization-Methoxylation

Reactants :

-

3-methoxy-4-methylthiophenol

-

3-chloro-2-methyl-1-propene

Conditions :

-

Solvent : MeCN

-

Base : K₂CO₃ (2 eq)

-

Temperature : 80°C, 6h

Mechanism : Concurrent thioether formation and intramolecular Friedel-Crafts alkylation.

Yield : 58% (crude), 52% after recrystallization

Critical Parameter Optimization

Solvent Effects on Cyclization

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Toluene | 2.4 | 62 | 95 |

| DCM | 8.9 | 71 | 97 |

| DMF | 36.7 | 55 | 93 |

Polar aprotic solvents like DCM enhance reaction rates by stabilizing transition states.

Temperature Impact on Methoxylation

| Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|

| 80 | 48 | 45 |

| 100 | 24 | 67 |

| 120 | 12 | 89 |

Higher temperatures accelerate SNAr but risk side reactions (e.g., demethylation).

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 1.40 (s, 6H, C4-CH₃), 3.82 (s, 3H, OCH₃), 6.75–7.20 (m, 3H, aromatic)

-

MS (EI) : m/z 224 [M]⁺

Chromatographic Purity

| Method | Column | Retention (min) | Purity (%) |

|---|---|---|---|

| HPLC-UV | C18, 250 × 4.6mm | 12.3 | 98.7 |

| GC-FID | DB-5, 30m | 8.9 | 99.1 |

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-Methoxy-4,4-dimethylthiochroman, and how can reaction yields be optimized?

- Methodology : Focus on regioselective methoxylation and thiochroman ring formation. Use catalysts like BF₃·Et₂O for methoxy group introduction, as seen in analogous chroman synthesis . Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1) and optimize yields (target >65%) by controlling temperature (60–80°C) and stoichiometric ratios (e.g., 1.2 eq. dimethyl sulfide). Purify via column chromatography (silica gel, gradient elution) and confirm purity by HPLC (>95%) .

Q. How should researchers characterize the purity and structural integrity of 5-Methoxy-4,4-dimethylthiochroman?

- Methodology : Combine spectroscopic techniques:

- NMR : Analyze and NMR for methoxy singlet (~δ 3.8 ppm) and thiochroman ring protons (δ 2.5–3.2 ppm). Compare with PubChem data for similar chroman derivatives .

- Mass Spectrometry : Confirm molecular ion peak (M⁺ at m/z 226.3) and fragmentation patterns.

- Microanalysis : Validate elemental composition (C, H, S) with <0.3% deviation .

Q. What solubility and stability challenges are associated with this compound, and how can they be addressed?

- Methodology : Test solubility in DMSO (high), ethanol (moderate), and water (low). Stabilize solutions under inert atmospheres (N₂/Ar) and store at –20°C to prevent oxidation of the thioether group . Use antioxidants like BHT (0.01% w/v) in long-term storage .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy position, dimethyl substitution) influence the compound’s biological activity?

- Methodology :

- SAR Studies : Compare 5-Methoxy-4,4-dimethylthiochroman with analogs (e.g., 7-methoxy or non-dimethyl variants) using in vitro assays (e.g., antioxidant: DPPH radical scavenging; anticancer: MTT on HeLa cells). Note that methoxy groups at the 5-position enhance membrane permeability, while dimethyl substitution increases steric hindrance, potentially reducing receptor binding .

- Computational Modeling : Use DFT calculations to correlate electronic properties (HOMO/LUMO) with activity trends .

Q. How can contradictory data on the compound’s metabolic stability be resolved?

- Methodology :

- In Vitro Metabolism : Use liver microsomes (human/rat) with LC-MS/MS to identify metabolites. For instance, demethylation at the 4-position may explain instability in some studies .

- Cross-Study Validation : Replicate conditions from conflicting reports (e.g., pH, incubation time) to isolate variables. Differences in assay protocols (e.g., NADPH concentration) often underlie discrepancies .

Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., kinases, GPCRs)?

- Methodology :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips and measure binding kinetics (ka/kd).

- Fluorescence Polarization : Use labeled probes to assess competitive binding. For example, IC₅₀ values <10 µM suggest high affinity .

- Cryo-EM/X-ray Crystallography : Resolve binding modes if co-crystals are obtainable .

Experimental Design & Data Analysis

Q. How to design a robust in vivo study to evaluate the compound’s pharmacokinetics?

- Methodology :

- Dosing : Administer 10 mg/kg (IV/oral) in rodent models. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, 24 h.

- Analytics : Quantify via UPLC-MS/MS (LLOQ: 1 ng/mL). Calculate AUC, Cmax, t₁/₂. Note that high logP (~3.5) may limit bioavailability .

- Tissue Distribution : Use radiolabeled -analogs for whole-body autoradiography .

Q. What statistical approaches are recommended for analyzing dose-response relationships in cytotoxicity assays?

- Methodology :

- Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) using software like GraphPad Prism. Report EC₅₀ with 95% confidence intervals.

- ANOVA + Post Hoc Tests : Compare treatment groups (e.g., 5-Methoxy-4,4-dimethylthiochroman vs. cisplatin) with Tukey’s test to control Type I error .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.